
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Beschreibung
The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure combines an isoxazole ring (3,5-dimethyl substitution) with a sulfonamide group linked to a hydroxyethyl chain.
Key structural features:
- Isoxazole core: Known for metabolic stability and hydrogen-bonding capacity.
- Sulfonamide group: Enhances solubility and enables interactions with biological targets (e.g., carbonic anhydrases).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-7-12(18)14-4-3-13(21-14)11-5-6-23-8-11/h3-6,8,12,16,18H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOMBMVZCOCLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure that includes a thiophene ring, a furan moiety, and an isoxazole sulfonamide group. Its molecular formula is , with a molecular weight of approximately 335.36 g/mol.
Property | Value |
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Molecular Formula | C₁₅H₁₅N₃O₄S |
Molecular Weight | 335.36 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Case Study: Antibacterial Efficacy
A study conducted by evaluated the antibacterial activity of the compound against resistant strains of S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent research article , the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed IC50 values of 15 µM for MCF-7 and 20 µM for A549, suggesting moderate cytotoxic effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could modulate receptor activity linked to cell proliferation and survival.
- Signaling Pathways : By influencing pathways such as NF-kB and MAPK, it alters gene expression related to inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Sulfonamide-Containing Triazole Derivatives (Compounds 7–9 from )
- Core structure : 1,2,4-Triazole-3-thiones with phenylsulfonyl and difluorophenyl substituents.
- Key differences :
- The target compound uses an isoxazole ring, whereas triazole derivatives rely on a 1,2,4-triazole scaffold.
- The hydroxyethyl-furan-thiophene chain in the target compound contrasts with the phenylsulfonyl-difluorophenyl groups in triazoles.
- Synthesis : Triazoles were synthesized via hydrazinecarbothioamide cyclization under basic conditions , whereas the target compound’s synthesis likely involves coupling of preformed isoxazole-sulfonamide with thiophene-furan intermediates.
- Functional groups : Both classes feature sulfonamides, but triazoles include thione tautomers (~1247–1255 cm⁻¹ IR absorption for C=S) , absent in the target compound.
Oxadiazole-Sulfamoyl Derivatives (LMM5 and LMM11 from )
- Core structure : 1,3,4-Oxadiazole linked to benzamide or furan-sulfamoyl groups.
- Key differences :
- LMM11 contains a cyclohexyl-ethyl sulfamoyl group, while the target compound uses a dimethylisoxazole-sulfonamide.
- The furan-2-yl group in LMM11 is simpler than the fused thiophen-3-yl-furan in the target compound.
Ranitidine-Related Compounds ( and )
- Core structure : Furan-methylamine derivatives with sulfonamide or nitroacetamide groups.
- Key differences :
- Applications : Ranitidine derivatives are H₂ antagonists, while the target compound’s bioactivity remains uncharacterized.
Thiazole and Oxazolidine Derivatives ( and )
- Core structure : Thiazole/oxazolidine rings with sulfonamide or methanesulfonamide groups.
- Key differences :
Data Tables
Table 1: Structural Comparison of Sulfonamide Derivatives
Research Findings and Gaps
- Structural uniqueness : The target compound’s fused thiophene-furan and isoxazole-sulfonamide system distinguishes it from triazoles, oxadiazoles, and ranitidine analogs.
- Synthetic challenges : highlights the importance of IR and NMR in confirming tautomerism in triazoles , suggesting similar characterization efforts are needed for the target compound.
Q & A
Basic Question: What synthetic methodologies are commonly employed for the preparation of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Sulfonamide formation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a hydroxyl-containing amine intermediate under basic conditions (e.g., NaOH or Et₃N) .
- Heterocyclic coupling : Suzuki-Miyaura cross-coupling or Stille reactions to attach the thiophene-furan moiety to the ethyl backbone .
- Purification : Column chromatography or recrystallization using solvent systems like CHCl₃/petroleum ether (1:2 v/v) to isolate the final product .
Key challenges include controlling stereochemistry during hydroxyl-ethyl group formation and minimizing byproducts in sulfonamide coupling.
Basic Question: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm hydrogen/carbon environments (e.g., distinguishing thiophene vs. furan protons) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns .
- X-ray Crystallography : For absolute configuration determination using SHELXL refinement software, particularly for resolving stereochemistry in the hydroxyethyl group .
- FT-IR Spectroscopy : Identification of sulfonamide (S=O stretching ~1350 cm⁻¹) and hydroxyl (O-H stretching ~3200 cm⁻¹) functional groups.
Basic Question: What computational approaches are used to model the electronic properties of this sulfonamide derivative?
Answer:
- Density Functional Theory (DFT) : Becke’s exchange-energy functional (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
- Molecular Docking : To predict binding affinities with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
- Molecular Dynamics (MD) Simulations : To study conformational stability in aqueous or lipid environments (e.g., GROMACS or AMBER) .
Basic Question: How is the biological activity of this compound evaluated in vitro?
Answer:
- Dose-Response Assays : IC₅₀ determination against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .
- Cytotoxicity Screening : MTT or resazurin assays in cell lines to assess selectivity .
- Membrane Permeability : Caco-2 cell monolayers or PAMPA assays to predict bioavailability .
- Control Experiments : Include positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) and verify purity >95% via HPLC .
Advanced Question: How can researchers optimize synthetic yield while minimizing side reactions in sulfonamide coupling?
Answer:
- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce hydrolysis .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Temperature Gradients : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry accordingly .
Advanced Question: How to resolve contradictions between computational predictions and experimental biological activity data?
Answer:
- Re-evaluate Docking Parameters : Adjust protonation states of ligand/target or include solvation effects in docking simulations .
- Experimental Validation : Repeat assays with stricter controls (e.g., exclude light exposure for photosensitive compounds) .
- Conformational Analysis : Compare MD simulation trajectories with NMR-derived NOE data to identify flexible regions affecting binding .
- Synchrotron Crystallography : Resolve ligand-target co-crystal structures to validate binding modes .
Advanced Question: What strategies integrate computational and experimental data to refine structure-activity relationships (SAR)?
Answer:
- QSAR Modeling : Combine experimental IC₅₀ values with DFT-derived descriptors (e.g., logP, polar surface area) to build predictive models .
- Free Energy Perturbation (FEP) : Calculate relative binding energies of derivatives to prioritize synthesis .
- Fragment-Based Design : Use crystallographic data to guide addition/removal of functional groups (e.g., substituting thiophene with selenophene) .
Advanced Question: How to design derivatives with improved metabolic stability while retaining target affinity?
Answer:
- Metabolic Hotspot Identification : Use human liver microsome (HLM) assays to identify vulnerable sites (e.g., hydroxyl groups prone to glucuronidation) .
- Isosteric Replacement : Replace labile groups (e.g., -OH → -CF₃ or -OCH₃) to enhance stability .
- Prodrug Strategies : Mask polar groups (e.g., esterification of hydroxyethyl) to improve permeability .
- In Silico ADMET Prediction : Tools like SwissADME to screen derivatives for CYP450 interactions and plasma protein binding .
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